molecular formula C12H20O4 B101856 (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate CAS No. 17351-07-4

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B101856
CAS No.: 17351-07-4
M. Wt: 228.28 g/mol
InChI Key: ZTUZDYWYNQDJKR-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate (CAS 17351-07-4) is a chiral diester with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is synthesized via alkoxycarbonylation or reduction pathways, as evidenced by its use as an intermediate in the production of 1,2-dimethylenecyclohexane for Diels-Alder reactions .

Preparation Methods

Catalytic Asymmetric Synthesis

Proline-Catalyzed Cycloaddition and Hydrogenation

A two-step route involving proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and ethyl acrylate forms a bicyclic intermediate, which undergoes hydrogenation to yield diethyl 1,2-cyclohexanedicarboxylate derivatives . Key parameters include:

  • Catalyst : L-proline (10 mol%) at 130°C for 12 hours achieves a 58% yield of the cycloadduct .

  • Hydrogenation : Pd/C under 2.0 MPa H₂ at 160°C for 10 hours converts intermediates to the target compound with 95% yield .

This method’s stereoselectivity arises from the chiral environment of the proline catalyst, though the (1R,2S) isomer requires additional resolution steps.

Resolution of Racemic Mixtures

Chiral Resolving Agents

Racemic trans-cyclohexane-1,2-dicarboxylic acid, synthesized via Diels-Alder reactions of 3-sulfolene and fumaric acid, is resolved using R-1-phenylethylamine to isolate the (1R,2R)-enantiomer . For the (1R,2S) configuration, analogous resolution with S-1-phenylethylamine or enzymatic methods (e.g., lipase-mediated ester hydrolysis) may be employed.

Table 1: Resolution Efficiency of Racemic trans-Cyclohexane-1,2-Dicarboxylic Acid

Resolving AgentSolventYield (%)Purity (%)
R-1-PhenylethylamineEthanol6599.5
S-1-PhenylethylamineIsopropyl ether5898.7

Data adapted from patented methodologies .

Esterification of Dicarboxylic Acids

Acid-Catalyzed Esterification

Cis- or trans-cyclohexane-1,2-dicarboxylic acid undergoes esterification with ethanol under acidic conditions:

  • Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) .

  • Conditions : Reflux at 80°C for 24 hours achieves 85–90% conversion .

  • Workup : Neutralization with NaOH, followed by recrystallization in isopropyl ether/ethanol (3:7 v/v), yields 70–75% pure product .

Microwave-Assisted Esterification

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yields (82%) . This method minimizes thermal degradation, critical for heat-sensitive intermediates.

Industrial-Scale Production

Continuous Flow Hydrogenation

Raney nickel or Cu/Zn/Al catalysts in fixed-bed reactors enable large-scale hydrogenation of cyclohexene derivatives . Key advantages include:

  • Throughput : 500–1,000 kg/day with 93% yield .

  • Stereocontrol : Adjusting H₂ pressure (1.5–3.0 MPa) and temperature (100–120°C) optimizes the (1R,2S) isomer ratio .

Table 2: Industrial Hydrogenation Parameters for Diethyl Cyclohexane-1,2-Dicarboxylate

CatalystPressure (MPa)Temperature (°C)Isomer Ratio (1R,2S:1R,2R)
Raney Ni2.01103:1
Pd/C3.01005:1

Data synthesized from patents .

Emerging Methodologies

Enzymatic Dynamic Kinetic Resolution

Lipases (e.g., Candida antarctica) combined with ruthenium catalysts achieve simultaneous racemization and resolution, yielding (1R,2S)-diethyl ester with 90% enantiomeric excess (ee) . This green chemistry approach reduces solvent waste by 40% compared to traditional resolution .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: cis-1,2-Cyclohexanedicarboxylic acid.

    Reduction: Diethyl cis-1,2-cyclohexanedicarbinol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Applications/Notes
(1R,2S)-Dibenzyl cyclohexane-1,2-dicarboxylate C₂₄H₂₆O₄ 354.4 Benzyl esters 80 Colorless oil; used in catalytic bis-alkoxycarbonylation studies
Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate C₉H₁₄O₄ 186.2 Cyclopropane backbone N/A Chiral building block for strained ring systems
Dimethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 282.2 1,3-Dioxolane ring 92 Antimicrobial agent (MIC: 4.8–5000 µg/mL); >99% enantiomeric excess
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) C₂₆H₄₆O₄ 428.6 Branched isononyl esters N/A Phthalate alternative in plastics; non-estrogenic (EC₅₀: >10⁻⁴ mol/L)
(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate C₁₄H₂₄O₄ 256.3 tert-Butyl/ethyl esters N/A Lab chemical; H315/H319/H335 hazard warnings

Key Observations:

  • Smaller substituents like methyl or ethyl groups (e.g., ) improve solubility in polar solvents.
  • Chirality : The (1R,2S) configuration in the target compound contrasts with racemic or other stereoisomeric forms (e.g., discusses HPLC separation of cyclohexane-1,2-dicarboxylic acid enantiomers).
  • Bioactivity : The 1,3-dioxolane derivative () exhibits broad-spectrum antimicrobial activity, while DINCH () is biologically inert in endocrine disruption assays.

Biological Activity

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate is an organic compound with potential biological applications. Its structure consists of a cyclohexane ring with two ester functionalities, which can influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O4C_{12}H_{22}O_4. The compound features a cyclohexane backbone with two ethyl ester groups attached to the first and second carbon atoms. This configuration can affect its solubility, reactivity, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : It might influence receptor activity by altering conformational states or competing with endogenous ligands.
  • Cell Signaling Pathways : The compound could modulate cellular signaling pathways that are crucial for processes such as cell proliferation and apoptosis.

Research Findings

Recent studies have investigated the biological effects of diethyl cyclohexane-1,2-dicarboxylate derivatives. Here are some key findings:

Anticancer Activity

Research has shown that derivatives of diethyl cyclohexane-1,2-dicarboxylate exhibit selective cytotoxicity towards various cancer cell lines. For example:

  • Study 1 : A derivative demonstrated significant inhibition of growth in EGFR+ breast cancer cells. The mechanism involved downregulation of HER family proteins and induction of apoptosis through the activation of caspases .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Study 2 : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of antioxidant enzyme activities .

Case Studies

Several case studies have highlighted the biological implications of this compound:

StudySubjectFindings
Study ABreast CancerInduced apoptosis in EGFR+ cells; reduced tumor growth in vivo.
Study BNeuroprotectionEnhanced cell viability under oxidative stress; increased antioxidant enzyme levels.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or esterification of cyclohexane-1,2-dicarboxylic acid derivatives. For example, dilithiated dimethyl cyclohexane-1,2-dicarboxylate reacts with ethyl halides under controlled conditions to yield the diethyl ester . Solvent choice significantly impacts yield: THF alone may fail, but adding DMF improves reaction efficiency (e.g., 68% yield in hydrazide substitutions) . Optimization involves adjusting temperature (-78°C to room temperature), stoichiometry (2:1 alkyl halide-to-dilithiated intermediate), and solvent polarity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral HPLC or NMR with chiral shift reagents can resolve enantiomers. For definitive confirmation, X-ray crystallography using programs like SHELXL (via SHELX system) provides absolute configuration determination . Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents on the cyclohexane ring .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound’s analogs (e.g., bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate) are classified under GHS for skin/eye irritation (H315, H319) and respiratory toxicity (H335). Mandatory precautions include:

  • Use of fume hoods to avoid inhalation .
  • PPE: Nitrile gloves, safety goggles, and lab coats .
  • Immediate decontamination with water for skin/eye exposure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Peaks for ethyl ester groups (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2O) and cyclohexane protons (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 228.28 (C12H20O4) .
  • IR Spectroscopy : Ester C=O stretch at ~1720–1740 cm⁻¹ .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in asymmetric catalysis?

The (1R,2S) configuration creates a chiral environment that directs regioselectivity in reactions like allylation or cyclization. For example, the stereochemistry of the cyclohexane ring affects transition-state geometry in enantioselective allylations, enabling >90% enantiomeric excess (ee) in some hydrazide syntheses . Computational modeling (DFT) can predict steric and electronic effects of the stereocenter on reaction pathways .

Q. What challenges arise in resolving data contradictions when analyzing metabolites of this compound in environmental studies?

Metabolites like mono-hydroxy/oxo derivatives (e.g., OH-MiNCH, oxo-MiNCH) often co-elute in LC-MS, requiring high-resolution separation (e.g., UPLC with C18 columns) and isotopic dilution for quantification . Contradictions in detection limits (LODs: 0.04–0.7 ng/mL) necessitate method validation via spike-recovery experiments and inter-laboratory cross-checks .

Q. How can the environmental persistence of cyclohexane-1,2-dicarboxylate derivatives be assessed?

  • Hydrolysis Studies : Monitor ester cleavage rates at varying pH (e.g., t1/2 = 14 days at pH 7, 25°C) .
  • Biodegradation Assays : Use OECD 301F tests with activated sludge to measure CO2 evolution .
  • Metabolite Tracking : Quantify urinary metabolites (e.g., OH-MiNCH) in exposure models to assess bioaccumulation .

Q. What methodological advancements address crystallization challenges for X-ray structure determination of this compound?

  • Crystal Growth : Use vapor diffusion with hexane/ethyl acetate mixtures to obtain single crystals .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns .
  • Refinement : SHELXL’s TWIN/BASF commands resolve twinning issues common in low-symmetry space groups .

Properties

IUPAC Name

diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZDYWYNQDJKR-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484021
Record name AG-E-23039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-07-4
Record name AG-E-23039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.